molecular formula C25H52O3 B14491554 2-{Bis[(octan-2-yl)oxy]methoxy}octane CAS No. 65418-91-9

2-{Bis[(octan-2-yl)oxy]methoxy}octane

Katalognummer: B14491554
CAS-Nummer: 65418-91-9
Molekulargewicht: 400.7 g/mol
InChI-Schlüssel: RENIOKXNQYTHNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{Bis[(octan-2-yl)oxy]methoxy}octane is a chemical compound with the molecular formula C22H46O3. It is characterized by its unique structure, which includes two octan-2-yloxy groups attached to a central methoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[(octan-2-yl)oxy]methoxy}octane typically involves the reaction of octan-2-ol with a suitable methoxy-containing reagent under controlled conditions. One common method involves the use of methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through distillation or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

2-{Bis[(octan-2-yl)oxy]methoxy}octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-{Bis[(octan-2-yl)oxy]methoxy}octane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-tumor properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{Bis[(octan-2-yl)oxy]methoxy}octane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{Bis[(octan-2-yl)oxy]methoxy}octane is unique due to its longer alkyl chains, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it suitable for specific applications where longer alkyl chains are advantageous .

Eigenschaften

CAS-Nummer

65418-91-9

Molekularformel

C25H52O3

Molekulargewicht

400.7 g/mol

IUPAC-Name

2-[di(octan-2-yloxy)methoxy]octane

InChI

InChI=1S/C25H52O3/c1-7-10-13-16-19-22(4)26-25(27-23(5)20-17-14-11-8-2)28-24(6)21-18-15-12-9-3/h22-25H,7-21H2,1-6H3

InChI-Schlüssel

RENIOKXNQYTHNW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)OC(OC(C)CCCCCC)OC(C)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.